Structural Differentiation from the Benchmark ALDH3A1 Inhibitor CB7: Aryl Substituent Topology and Predicted Lipophilicity
The benchmark selective ALDH3A1 inhibitor CB7 (1-(4-fluorophenyl)sulfonyl-2-methylbenzimidazole) bears a small, electron-withdrawing para-fluoro substituent (Hammett σₚ = 0.06) on its aryl ring and exhibits an experimental IC₅₀ of 0.2 μM against human ALDH3A1 with no detectable inhibition of ALDH1A1 or ALDH2 [1]. The target compound replaces this with a 5-tert-butyl-2-ethoxyphenyl group—a significantly bulkier, electron-donating ortho,para-disubstituted aryl system. Computational prediction (ALOGPS 2.1) estimates a calculated logP of approximately 4.8 for the target compound versus approximately 2.9 for CB7, representing a ~1.9 log-unit increase in lipophilicity that would be expected to influence both target-binding kinetics and off-target promiscuity profiles [2]. No direct comparative biochemical assay data for the target compound versus CB7 could be identified in the public domain as of the search date.
| Evidence Dimension | Predicted lipophilicity (clogP) and aryl substituent topology |
|---|---|
| Target Compound Data | clogP ≈ 4.8 (ALOGPS 2.1 estimate); 5-tert-butyl-2-ethoxyphenyl substituent (ortho-ethoxy, para-tert-butyl disubstitution) |
| Comparator Or Baseline | CB7 (1-(4-fluorophenyl)sulfonyl-2-methylbenzimidazole): clogP ≈ 2.9 (ALOGPS 2.1 estimate); 4-fluorophenyl substituent (single para-fluoro); ALDH3A1 IC₅₀ = 0.2 μM |
| Quantified Difference | ΔclogP ≈ +1.9 log units; substantially larger substituent volume (estimated >2-fold increase in van der Waals volume) |
| Conditions | Computational prediction using ALOGPS 2.1; CB7 experimental IC₅₀ from recombinant human ALDH3A1 dehydrogenase assay |
Why This Matters
The pronounced lipophilicity difference suggests the target compound may exhibit altered selectivity, metabolic stability, and solubility relative to CB7, making it a potentially useful comparator probe for SAR expansion but not a drop-in replacement.
- [1] Parajuli B, Kimble-Hill AC, Khanna M, Ivanova Y, Meroueh S, Hurley TD. Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells. J Med Chem. 2014;57(2):449-461. CB7 IC₅₀ = 0.2 μM. View Source
- [2] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. http://www.vcclab.org/lab/alogps/ (accessed 2026). Predicted logP values. View Source
